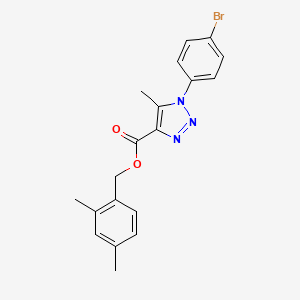

(2,4-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Descripción

The compound "(2,4-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is a triazole-based ester derivative featuring a 1,2,3-triazole core substituted at position 1 with a 4-bromophenyl group and at position 5 with a methyl group. The carboxylate moiety is esterified with a 2,4-dimethylbenzyl group. This structure combines aromatic, halogenated, and heterocyclic elements, which are common in bioactive molecules. The bromine atom at the para position of the phenyl ring may enhance intermolecular interactions (e.g., halogen bonding) and influence electronic properties, while the ester group increases lipophilicity compared to its carboxylic acid counterpart .

Structural characterization of such compounds typically employs X-ray crystallography using programs like SHELXL and WinGX for refinement and analysis . Hydrogen bonding patterns, critical for crystal packing and stability, can be systematically analyzed using graph set theory, as described in studies on intermolecular interactions .

Propiedades

IUPAC Name |

(2,4-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O2/c1-12-4-5-15(13(2)10-12)11-25-19(24)18-14(3)23(22-21-18)17-8-6-16(20)7-9-17/h4-10H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSVGIOFHUMIJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the triazole ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Esterification: The final step involves the esterification of the triazole carboxylic acid with (2,4-dimethylphenyl)methanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(2,4-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted triazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2,4-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an antimicrobial and antifungal agent. Its triazole ring is known to interact with biological targets, inhibiting the growth of various pathogens.

Medicine

In medicinal chemistry, (2,4-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is investigated for its potential as a therapeutic agent. It has shown promise in the treatment of diseases such as cancer and infectious diseases due to its ability to inhibit specific enzymes and proteins.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their mechanical and chemical resistance.

Mecanismo De Acción

The mechanism of action of (2,4-dimethylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, in cancer treatment, the compound may inhibit enzymes involved in cell proliferation, leading to the suppression of tumor growth.

Comparación Con Compuestos Similares

Structural Analogs

Table 1: Key Structural Analogs and Their Substitutions

Key Observations :

- Halogen Effects : The bromine in the target compound may confer stronger halogen bonding compared to chlorine or fluorine analogs, influencing crystal packing and binding affinity in therapeutic contexts .

- Ester vs.

- Aromatic Substitutions : The 2,4-dimethylbenzyl ester group introduces steric bulk, which could affect molecular conformation and solubility.

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Key Observations :

- The target compound’s higher molecular weight and logP value suggest greater lipophilicity, favoring applications in hydrophobic environments (e.g., membrane penetration).

- The carboxylic acid derivatives exhibit better aqueous solubility, making them suitable for formulation in polar solvents .

Antimicrobial Activity :

- The chloro-thiazole-triazole hybrid (Compound 4 in ) shows antimicrobial activity, suggesting that halogenated triazoles may disrupt microbial cell membranes or enzyme function. The target compound’s bromine substituent could enhance this effect due to its larger atomic radius and polarizability .

Therapeutic Potential:

- Carboxylic acid derivatives (e.g., ) are often intermediates for prodrugs. The target ester could act as a prodrug, improving oral bioavailability compared to the acid form .

Crystallographic and Intermolecular Interaction Analysis

- Crystal Packing : Studies using SHELXL and WinGX (e.g., ) reveal that bromine substituents participate in Type II halogen bonds (C–Br···O/N), stabilizing crystal lattices more effectively than chlorine or fluorine .

- Hydrogen Bonding : The ester carbonyl group in the target compound may act as a hydrogen bond acceptor, forming C=O···H–N interactions with adjacent molecules, as observed in related triazole crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.